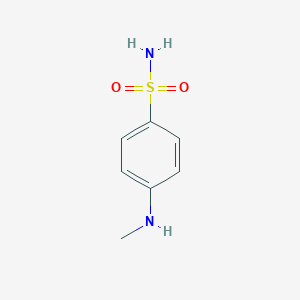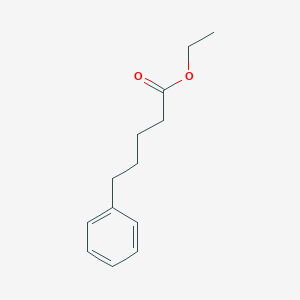
Ethyl 5-phenylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 5-phenylpentanoate is an organic compound with the chemical formula C12H16O2. It is commonly used in the synthesis of various pharmaceuticals and fragrances.
作用機序
The exact mechanism of action of Ethyl 5-phenylpentanoate is not fully understood. However, it is believed to act on the GABAergic system in the brain. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing its release or by binding to its receptors. This leads to a decrease in neuronal excitability and a reduction in anxiety, pain, and seizures.
生化学的および生理学的効果
Ethyl 5-phenylpentanoate has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Ethyl 5-phenylpentanoate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
実験室実験の利点と制限
Ethyl 5-phenylpentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is commercially available. It has a low toxicity profile and is generally considered safe for use in animal studies. However, it has limitations in terms of its solubility and stability. It is poorly soluble in water and may require the use of organic solvents for administration. It is also sensitive to light and heat, which can lead to degradation.
将来の方向性
There are several future directions for research on Ethyl 5-phenylpentanoate. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and may have neuroprotective effects. Another area of interest is its potential as a treatment for chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain and may be a safer alternative to opioids. Further research is needed to fully understand the therapeutic potential of Ethyl 5-phenylpentanoate and its mechanism of action.
科学的研究の応用
Ethyl 5-phenylpentanoate has been extensively studied for its potential therapeutic applications. It is known to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have anxiolytic and sedative effects. These properties make it a potential candidate for the treatment of various neurological and psychiatric disorders such as anxiety, depression, and epilepsy.
特性
CAS番号 |
17734-38-2 |
|---|---|
製品名 |
Ethyl 5-phenylpentanoate |
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
ethyl 5-phenylpentanoate |
InChI |
InChI=1S/C13H18O2/c1-2-15-13(14)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChIキー |
QCHDRUGIAZBPGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCC1=CC=CC=C1 |
正規SMILES |
CCOC(=O)CCCCC1=CC=CC=C1 |
その他のCAS番号 |
17734-38-2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


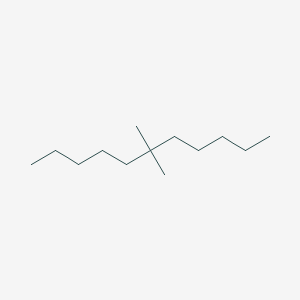
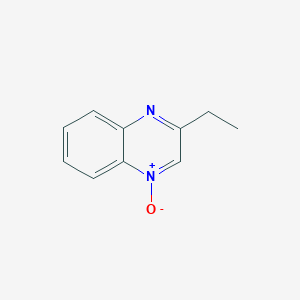
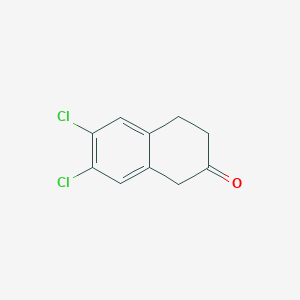
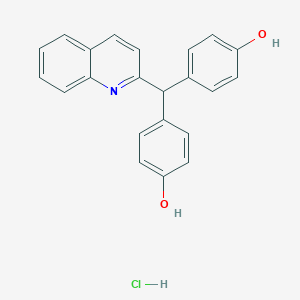
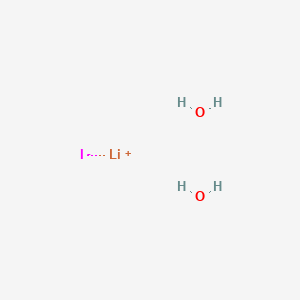
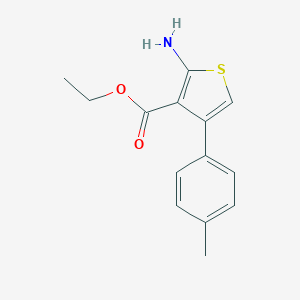
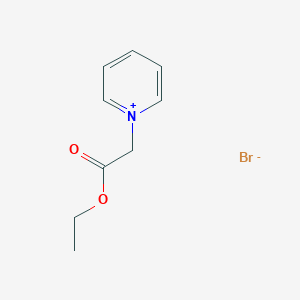
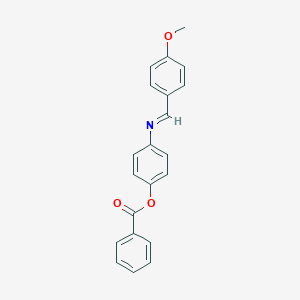
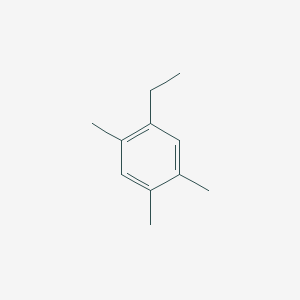
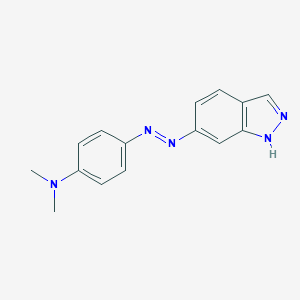
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)

